molecular formula C15H21NO5 B4566742 5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid

5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid

Cat. No.: B4566742
M. Wt: 295.33 g/mol
InChI Key: RWPKZXWQQVDNPO-UHFFFAOYSA-N
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Description

5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid is a complex organic compound that features a dimethoxyphenyl group attached to an amino-oxopentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with a suitable oxopentanoic acid derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, industrial synthesis may employ more robust catalysts and optimized reaction pathways to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the amino-oxopentanoic acid moiety.

    5-Amino-5-oxopentanoic acid: Lacks the dimethoxyphenyl group.

    N-(3,4-Dimethoxyphenyl)glycine: Contains a glycine backbone instead of oxopentanoic acid.

Uniqueness

5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid is unique due to the combination of the dimethoxyphenyl group and the amino-oxopentanoic acid backbone. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-[1-(3,4-dimethoxyphenyl)ethylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-10(16-14(17)5-4-6-15(18)19)11-7-8-12(20-2)13(9-11)21-3/h7-10H,4-6H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPKZXWQQVDNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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